molecular formula C13H20N2O3 B13561007 Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate

Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate

Cat. No.: B13561007
M. Wt: 252.31 g/mol
InChI Key: LPRVGJUEFIVJKK-NSHDSACASA-N
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Description

Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amino group to form the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of flow microreactor systems has also been explored for more efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves the formation of a stable carbamate group that protects the amino group from unwanted reactions. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This process is often used in peptide synthesis to ensure selective reactions .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m0/s1

InChI Key

LPRVGJUEFIVJKK-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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